6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 896816-10-7
VCID: VC11889719
InChI: InChI=1S/C17H22N2O3/c1-3-12-8-14-13(11-19-6-4-18(2)5-7-19)9-17(21)22-16(14)10-15(12)20/h8-10,20H,3-7,11H2,1-2H3
SMILES: CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

CAS No.: 896816-10-7

Cat. No.: VC11889719

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one - 896816-10-7

Specification

CAS No. 896816-10-7
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C17H22N2O3/c1-3-12-8-14-13(11-19-6-4-18(2)5-7-19)9-17(21)22-16(14)10-15(12)20/h8-10,20H,3-7,11H2,1-2H3
Standard InChI Key SNTXEDZIOQLSFR-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C
Canonical SMILES CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromen-2-one backbone substituted at positions 4, 6, and 7 (Figure 1). Key structural elements include:

  • Position 4: A (4-methylpiperazin-1-yl)methyl group, introducing a basic nitrogen center for enhanced solubility and receptor binding.

  • Position 6: An ethyl group contributing to hydrophobic interactions.

  • Position 7: A hydroxy group enabling hydrogen bonding and metabolic conjugation.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name6-Ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Molecular FormulaC₁₇H₂₂N₂O₃
Molecular Weight302.37 g/mol
CAS NumberNot publicly disclosed
Canonical SMILESCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O

The piperazine ring’s conformational flexibility allows adaptive binding to biomolecular targets. X-ray crystallography of analogous compounds confirms planar chromenone systems with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step protocols starting with 7-hydroxy-4-methylchromen-2-one (Table 2) :

  • Alkylation: Reaction with ethyl chloroacetate under refluxing DMF with K₂CO₃ yields the ethyl acetate intermediate.

  • Hydrolysis: Saponification with ethanolic KOH produces the carboxylic acid derivative.

  • Piperazine Conjugation: Treatment with 4-methylpiperazine via reductive amination or nucleophilic substitution introduces the piperazinylmethyl group.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldCharacterization Methods
1Ethyl chloroacetate, K₂CO₃, DMF, 16h85%IR, ¹H-NMR, X-ray crystallography
2KOH (15%), ethanol, reflux78%TLC, ¹³C-NMR
34-Methylpiperazine, TEA, DCM82%HPLC, HRMS

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Analytical Characterization

Spectroscopic Profiling

  • IR Spectroscopy: Peaks at 1724 cm⁻¹ (lactone C=O) and 1656 cm⁻¹ (amide C=O) .

  • ¹H-NMR: Signals at δ 6.78 (aromatic H), δ 4.70 (–CH₂– piperazine), and δ 1.33 (ethyl –CH₃) .

  • X-ray Crystallography: Confirms planar chromenone core with piperazine at 82.5° dihedral angle.

Table 3: Comparative Spectral Data

TechniqueKey ObservationsReference
¹³C-NMRδ 160.2 (C=O), δ 55.8 (N–CH₃)
HRMSm/z 303.1701 [M+H]⁺
XRDSpace group P2₁/c, Z = 4

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